N-tert-Butyl-2-thiophenesulfonamide

Description

The exact mass of the compound N-tert-Butyl-2-thiophenesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-tert-Butyl-2-thiophenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-tert-Butyl-2-thiophenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

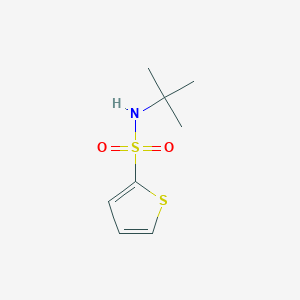

Structure

3D Structure

Propriétés

IUPAC Name |

N-tert-butylthiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2S2/c1-8(2,3)9-13(10,11)7-5-4-6-12-7/h4-6,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKMBGGZGFULOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354179 | |

| Record name | N-tert-Butyl-2-thiophenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100342-30-1 | |

| Record name | N-tert-Butyl-2-thiophenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(TERT-BUTYL)-2-THIOPHENESULFONAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Physicochemical Properties of N-tert-Butyl-2-thiophenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of N-tert-Butyl-2-thiophenesulfonamide (CAS No. 100342-30-1). This document is intended for researchers and professionals in the fields of medicinal chemistry, drug development, and materials science. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz illustrate key processes.

Chemical Identity and Structure

N-tert-Butyl-2-thiophenesulfonamide is a sulfonamide derivative featuring a thiophene ring and a tert-butyl group.[1] Its structure is a key determinant of its chemical properties and applications, particularly as a versatile building block in the synthesis of novel therapeutic agents and agrochemicals.[1]

| Identifier | Value |

| IUPAC Name | N-tert-butylthiophene-2-sulfonamide[2] |

| Synonyms | 2-(tert-Butylaminosulfonyl)thiophene[1][3][4][5], N-(1,1-Dimethylethyl)-2-thiophenesulfonamide[6] |

| CAS Number | 100342-30-1[1][2][3][4][5][6][7] |

| Molecular Formula | C₈H₁₃NO₂S₂[1][2][3] |

| InChI Key | CLKMBGGZGFULOO-UHFFFAOYSA-N[2][8] |

| PubChem CID | 765814[1][2] |

Physicochemical Properties

The physicochemical properties of N-tert-Butyl-2-thiophenesulfonamide make it a valuable compound in various chemical syntheses. The tert-butyl group enhances its solubility and stability.[1]

| Property | Value | Source(s) |

| Molecular Weight | 219.32 g/mol | [1][2][3] |

| Appearance | White to almost white crystalline powder | [1][3] |

| Melting Point | 80 - 86 °C | [1][3][8] |

| Boiling Point | 321 °C | [1] |

| Density | 1.22 g/cm³ | [1] |

| Solubility | Soluble in Methanol | [3][4][5] |

| Purity | ≥ 98% (GC) | [1][3] |

Experimental Protocols

Synthesis of N-tert-Butyl-2-thiophenesulfonamide[8]

A common method for the synthesis of N-tert-Butyl-2-thiophenesulfonamide involves the reaction of 2-thiophenesulfonyl chloride with t-butylamine.

Materials:

-

t-butylamine (8.35 g, 0.114 mol)

-

2-thiophenesulfonyl chloride (5.0 g, 27.4 mmol)

-

Dry tetrahydrofuran (THF) (20 mL)

-

Ethyl acetate

-

Water

-

Molecular sieves

-

Silica gel for chromatography

Procedure:

-

A solution of t-butylamine in dry THF is prepared and cooled to 0°C.

-

2-thiophenesulfonyl chloride is added dropwise to the cooled solution.

-

After the addition is complete, the reaction mixture is allowed to warm to ambient temperature and is stirred overnight.

-

The mixture is then subjected to extraction with ethyl acetate (3 x 80 mL).

-

The combined ethyl acetate extracts are washed with water.

-

The washed extract is dried over molecular sieves and then concentrated.

-

The resulting residue is purified by chromatography on a silica gel column, eluting with 25% ethyl acetate-hexane.

-

This process yields the final product as a solid with a reported yield of 94%.[8]

Caption: Synthesis workflow for N-tert-Butyl-2-thiophenesulfonamide.

General Protocol for Melting Point Determination

The melting point of a crystalline solid like N-tert-Butyl-2-thiophenesulfonamide can be determined using a standard melting point apparatus.

Procedure:

-

A small, dry sample of the crystalline powder is packed into a capillary tube.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

General Protocol for Solubility Assessment

A qualitative assessment of solubility can be performed through simple dissolution tests.

Procedure:

-

A small, measured amount of N-tert-Butyl-2-thiophenesulfonamide is added to a test tube.

-

A measured volume of the solvent (e.g., methanol, water) is added.

-

The mixture is agitated (e.g., by vortexing) at a controlled temperature.

-

The substance is observed for complete dissolution. The process can be repeated with increasing amounts of solute to estimate the solubility.

Applications and Role in Research

N-tert-Butyl-2-thiophenesulfonamide serves as a crucial building block in several areas of chemical and pharmaceutical research. Its favorable properties, such as thermal stability and compatibility with various solvents, make it an attractive choice for laboratory applications.[1]

-

Pharmaceutical Development: It is a key intermediate in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.[1]

-

Agricultural Chemistry: The compound is utilized in the formulation of effective agrochemicals, including pesticides and herbicides.[1]

-

Material Science: It can be incorporated into polymers to enhance their thermal stability and mechanical properties.[1]

The role of N-tert-Butyl-2-thiophenesulfonamide as a building block is central to the early stages of the drug discovery and development pipeline.

Caption: Role of building blocks in the drug discovery pipeline.

Safety and Handling

Based on aggregated GHS information, N-tert-Butyl-2-thiophenesulfonamide is classified with the following hazard:

-

H319: Causes serious eye irritation. [2]

Precautionary Statements: Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses and gloves. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-(Tert-butyl)-2-thiophenesulfonamide | C8H13NO2S2 | CID 765814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-tert-Butyl-2-thiophenesulfonamide | 100342-30-1 | TCI AMERICA [tcichemicals.com]

- 4. N-tert-Butyl-2-thiophenesulfonamide | 100342-30-1 | TCI Deutschland GmbH [tcichemicals.com]

- 5. N-tert-Butyl-2-thiophenesulfonamide | 100342-30-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. N-TERT-BUTYL-2-THIOPHENESULFONAMIDE | VSNCHEM [vsnchem.com]

- 7. N-tert-Butyl-2-thiophenesulfonamide | 100342-30-1 [chemicalbook.com]

- 8. Synthesis routes of N-tert-Butyl-2-thiophenesulfonamide [benchchem.com]

An In-depth Technical Guide on the Putative Mechanism of Action of N-tert-Butyl-2-thiophenesulfonamide

Disclaimer: As of late 2025, the specific molecular mechanism of action of N-tert-Butyl-2-thiophenesulfonamide has not been extensively characterized in publicly available scientific literature. However, based on its chemical structure as a thiophenesulfonamide, a plausible and well-documented mechanism for compounds of this class is the inhibition of carbonic anhydrase enzymes. This guide, therefore, presents a detailed overview of this putative mechanism, drawing on research conducted on structurally related thiophenesulfonamide derivatives. The information herein is intended for researchers, scientists, and drug development professionals to provide a foundational understanding and guide future investigations.

Introduction to Carbonic Anhydrases

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a critical role in numerous physiological processes.[1][2] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3] This reaction is fundamental to pH regulation, CO₂ and bicarbonate transport, biosynthesis, and ion transport.[1][2] Various isoforms of carbonic anhydrase are expressed in different tissues and are involved in diverse physiological functions. Consequently, the inhibition of specific CA isoforms has therapeutic potential in a range of diseases, including glaucoma, epilepsy, edema, and certain types of cancer.[1]

Proposed Mechanism of Action: Carbonic Anhydrase Inhibition

The primary proposed mechanism of action for N-tert-Butyl-2-thiophenesulfonamide is the inhibition of carbonic anhydrase. Sulfonamides are a well-established class of carbonic anhydrase inhibitors. The core of this inhibitory action lies in the interaction of the sulfonamide group (-SO₂NH₂) with the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme.[4]

The catalytic cycle of carbonic anhydrase involves a zinc-bound hydroxide ion that acts as a nucleophile, attacking the carbon dioxide substrate.[1] Sulfonamide inhibitors, including thiophenesulfonamide derivatives, mimic the transition state of the CO₂ hydration reaction. The deprotonated sulfonamide nitrogen coordinates directly with the Zn²⁺ ion, effectively blocking the binding of the zinc-hydroxide moiety and preventing the catalytic cycle from proceeding.[4][5]

The thiophene ring and the N-tert-butyl group of N-tert-Butyl-2-thiophenesulfonamide are expected to form additional interactions with amino acid residues within the active site cavity, contributing to the binding affinity and potentially conferring selectivity for different CA isoforms.[6] These secondary interactions can be hydrophobic or involve hydrogen bonding and are crucial for the overall inhibitory potency.[4]

Structure-Activity Relationships of Thiophenesulfonamide CA Inhibitors

Studies on various thiophenesulfonamide derivatives have provided insights into their structure-activity relationships (SAR) as carbonic anhydrase inhibitors.

-

The Sulfonamide Group: The unsubstituted sulfonamide moiety is essential for high-affinity binding to the catalytic zinc ion.[4]

-

The Thiophene Ring: The thiophene ring itself is a bioisostere of the benzene ring found in many classical sulfonamide inhibitors. Its orientation in the active site can influence isoform selectivity.[6]

-

Substituents on the Thiophene Ring: The position and nature of substituents on the thiophene ring can significantly impact inhibitory potency and selectivity. For instance, substitutions at the 4- and 5-positions of the thiophene ring have been explored to target different regions of the CA active site.[7][8] These substituents can interact with hydrophobic or hydrophilic pockets within the active site, thereby modulating the binding affinity for different isoforms.[9]

-

N-Substitution of the Sulfonamide: While primary sulfonamides are generally the most potent CA inhibitors, N-substituted derivatives can also exhibit inhibitory activity. The nature of the N-substituent, in this case, a tert-butyl group, would influence the binding mode and kinetics of inhibition.[10]

Quantitative Data for Thiophenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors

While no specific inhibitory data for N-tert-Butyl-2-thiophenesulfonamide is publicly available, the following table summarizes the inhibitory activities of various thiophenesulfonamide derivatives against different human (h) carbonic anhydrase isoforms. This data provides a context for the potential potency of N-tert-Butyl-2-thiophenesulfonamide.

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) | Reference |

| 4-Substituted-2-thiophenesulfonamides | hCA II | < 10 nM | [8] |

| 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides | hCA I | 224 - 7544 nM | [11] |

| hCA II | 2.2 - 7.7 nM | [11] | |

| hCA IX | 5.4 - 811 nM | [11] | |

| hCA XII | 3.4 - 239 nM | [11] | |

| 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides | hCA I | 683 - 4250 nM | [12] |

| hCA II | Subnanomolar to nanomolar range | [12] | |

| hCA IX | Subnanomolar to nanomolar range | [12] | |

| hCA XII | Subnanomolar to nanomolar range | [12] | |

| Thiophene-based sulfonamides | hCA I | Kᵢ: 66.49 nM - 234.99 µM | [13] |

| hCA II | Kᵢ: 74.88 nM - 38.04 µM | [13] |

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of a compound against carbonic anhydrase, based on the colorimetric assay using p-nitrophenyl acetate (p-NPA) as a substrate.[14]

Objective: To determine the IC₅₀ value of N-tert-Butyl-2-thiophenesulfonamide against a specific carbonic anhydrase isoform.

Principle: Carbonic anhydrase exhibits esterase activity, catalyzing the hydrolysis of p-NPA to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 400-405 nm. An inhibitor will decrease the rate of this reaction in a concentration-dependent manner.

Materials:

-

Purified human carbonic anhydrase isoform (e.g., hCA II)

-

p-Nitrophenyl acetate (p-NPA)

-

N-tert-Butyl-2-thiophenesulfonamide (test compound)

-

Acetazolamide (positive control inhibitor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

DMSO (for dissolving compounds)

-

96-well microplate

-

Microplate reader capable of kinetic measurements

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the CA enzyme in cold assay buffer.

-

Prepare a stock solution of p-NPA in acetonitrile or DMSO.

-

Prepare a stock solution of the test compound and positive control in DMSO.

-

Prepare serial dilutions of the test compound and positive control in assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Assay buffer and substrate solution (no enzyme).

-

Control wells (100% activity): Assay buffer, enzyme solution, and DMSO (vehicle control).

-

Test wells: Assay buffer, enzyme solution, and serial dilutions of the test compound.

-

Positive control wells: Assay buffer, enzyme solution, and serial dilutions of the positive control inhibitor.

-

-

Enzyme-Inhibitor Pre-incubation:

-

Add the assay buffer, enzyme solution, and the respective inhibitor/vehicle to the wells.

-

Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the p-NPA substrate solution to all wells.

-

Immediately place the plate in the microplate reader and measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

-

Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

-

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical structure of N-tert-Butyl-2-thiophenesulfonamide strongly suggests that its mechanism of action involves the inhibition of carbonic anhydrase. This is supported by a large body of research on the potent inhibitory activity of other thiophenesulfonamide derivatives against various CA isoforms.

To definitively elucidate the mechanism of action of N-tert-Butyl-2-thiophenesulfonamide, future research should focus on:

-

In vitro enzyme inhibition assays: Testing the compound against a panel of human carbonic anhydrase isoforms to determine its inhibitory potency and selectivity profile.

-

X-ray crystallography: Co-crystallizing the compound with target CA isoforms to visualize the binding mode and key molecular interactions.

-

Cell-based assays: Evaluating the compound's effects in cellular models where carbonic anhydrase activity is relevant to a physiological or pathological process.

Such studies will be crucial in validating the proposed mechanism of action and will be instrumental in guiding the potential development of N-tert-Butyl-2-thiophenesulfonamide as a therapeutic agent.

References

- 1. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and carbonic anhydrase inhibitory activity of 4-substituted 2-thiophenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

N-tert-Butyl-2-thiophenesulfonamide: A Technical Deep Dive into its Synthesis, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butyl-2-thiophenesulfonamide, a heterocyclic sulfonamide, has garnered interest within the scientific community primarily for its role as a carbonic anhydrase inhibitor. This technical guide provides an in-depth exploration of the compound's discovery, synthesis, and its established and potential therapeutic applications. Particular focus is given to its mechanism of action in glaucoma and its emerging relevance in neurological disorders. This document consolidates key experimental data, protocols, and conceptual frameworks to serve as a comprehensive resource for professionals in pharmaceutical research and development.

Introduction

N-tert-Butyl-2-thiophenesulfonamide (CAS No. 100342-30-1) is a synthetic organic compound characterized by a thiophene ring linked to a sulfonamide group, which is further substituted with a tert-butyl moiety. While not a household name in pharmacology, this molecule is a subject of significant interest in medicinal chemistry, primarily due to the well-established therapeutic relevance of the sulfonamide functional group. The thiophene ring, a bioisostere of the benzene ring, often imparts favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This guide will systematically unpack the available scientific knowledge on N-tert-Butyl-2-thiophenesulfonamide.

Discovery and History

The specific discovery of N-tert-Butyl-2-thiophenesulfonamide is not prominently documented as a singular breakthrough event. Its emergence is more accurately understood within the broader context of extensive research into thiophenesulfonamide derivatives as potential therapeutic agents. The synthesis of this particular compound is linked to U.S. Patent 5,153,192, which points to its preparation in the course of developing novel compounds with potential biological activity. The primary impetus for the synthesis of such compounds has been the exploration of carbonic anhydrase inhibitors.

Carbonic anhydrases are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes, including pH regulation, CO2 transport, and fluid secretion. The inhibition of these enzymes has been a cornerstone in the management of various diseases, most notably glaucoma. The exploration of diverse sulfonamide derivatives, including those with heterocyclic scaffolds like thiophene, has been a fertile ground for the discovery of potent and selective carbonic anhydrase inhibitors.

Physicochemical Properties and Data

A summary of the key physicochemical properties of N-tert-Butyl-2-thiophenesulfonamide is presented in the table below.

| Property | Value | Reference |

| CAS Number | 100342-30-1 | [1] |

| Molecular Formula | C₈H₁₃NO₂S₂ | [1] |

| Molecular Weight | 219.32 g/mol | [2] |

| Melting Point | 80-82 °C | [3] |

| Appearance | White to off-white solid | [2] |

| Purity | >98.0% (GC) | [2] |

Synthesis and Experimental Protocols

The synthesis of N-tert-Butyl-2-thiophenesulfonamide is a well-documented process. A common and efficient method involves the reaction of 2-thiophenesulfonyl chloride with tert-butylamine.

Experimental Protocol: Synthesis of N-tert-Butyl-2-thiophenesulfonamide[3]

Materials:

-

t-Butylamine (8.35 g, 0.114 mol)

-

2-Thiophenesulfonyl chloride (5.0 g, 27.4 mmol)

-

Dry Tetrahydrofuran (THF) (20 mL)

-

Ethyl acetate

-

Water

-

Molecular sieves

-

Silica gel for chromatography

-

Ethyl acetate-hexane (25%) mixture for chromatography

Procedure:

-

A solution of t-butylamine in dry THF is prepared and cooled to 0°C.

-

2-Thiophenesulfonyl chloride is added dropwise to the cooled solution.

-

After the addition is complete, the reaction mixture is allowed to warm to ambient temperature and is stirred overnight.

-

The mixture is then subjected to extraction with ethyl acetate (3 x 80 mL).

-

The combined organic extracts are washed with water.

-

The washed organic phase is dried over molecular sieves and then concentrated.

-

The resulting residue is purified by chromatography on a silica gel column, eluting with a 25% ethyl acetate-hexane mixture.

-

This process yields N-tert-Butyl-2-thiophenesulfonamide as a solid with a yield of approximately 94%.

Synthesis Workflow Diagram

Caption: Synthetic workflow for N-tert-Butyl-2-thiophenesulfonamide.

Biological Activity and Therapeutic Applications

The primary therapeutic application of N-tert-Butyl-2-thiophenesulfonamide and related compounds lies in their ability to inhibit carbonic anhydrase.

Carbonic Anhydrase Inhibition and Glaucoma

Glaucoma is a neurodegenerative disease characterized by damage to the optic nerve, often associated with elevated intraocular pressure (IOP). Carbonic anhydrase inhibitors lower IOP by reducing the production of aqueous humor, the fluid that fills the front part of the eye.[4][5][6][7][8] Specifically, these inhibitors target carbonic anhydrase isoforms present in the ciliary body epithelium, the site of aqueous humor secretion. By inhibiting the enzyme, the formation of bicarbonate ions is reduced, which in turn decreases fluid transport and lowers IOP.

Carbonic Anhydrase Inhibition Signaling Pathway in Glaucoma

Caption: Mechanism of IOP reduction by carbonic anhydrase inhibitors.

Potential in Neurological Disorders

Emerging research suggests a potential role for carbonic anhydrase inhibitors in the management of certain neurological disorders. While direct studies on N-tert-Butyl-2-thiophenesulfonamide in this context are limited, the underlying principle involves the modulation of pH and ion balance in the central nervous system. Carbonic anhydrases are involved in processes such as neuronal signaling, cerebrospinal fluid production, and pH regulation in the brain. Their inhibition could therefore have therapeutic implications in conditions like epilepsy and altitude sickness. Further research is warranted to explore the specific effects of N-tert-Butyl-2-thiophenesulfonamide on neurological function.

Conclusion and Future Directions

N-tert-Butyl-2-thiophenesulfonamide stands as a representative of the thiophenesulfonamide class of carbonic anhydrase inhibitors. Its straightforward synthesis and the established therapeutic relevance of its target make it a molecule of continued interest. While its primary application is in the context of glaucoma, the broader implications of carbonic anhydrase inhibition suggest potential for its investigation in other therapeutic areas, including neurological disorders.

Future research should focus on several key areas:

-

Quantitative Biological Data: There is a pressing need for the systematic evaluation of N-tert-Butyl-2-thiophenesulfonamide's inhibitory activity against a panel of human carbonic anhydrase isoforms to determine its potency and selectivity profile.

-

Pharmacokinetic and Pharmacodynamic Studies: In-depth studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which are crucial for its development as a drug candidate.

-

Exploration of Neurological Applications: Rigorous preclinical studies are necessary to validate the potential of N-tert-Butyl-2-thiophenesulfonamide in treating neurological conditions.

This technical guide provides a solid foundation for researchers and drug development professionals to understand the current state of knowledge on N-tert-Butyl-2-thiophenesulfonamide and to identify promising avenues for future investigation.

References

- 1. N-(Tert-butyl)-2-thiophenesulfonamide | C8H13NO2S2 | CID 765814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-tert-Butyl-2-thiophenesulfonamide | 100342-30-1 | TCI AMERICA [tcichemicals.com]

- 3. Synthesis routes of N-tert-Butyl-2-thiophenesulfonamide [benchchem.com]

- 4. Carbonic Anhydrase Inhibitor Modulation of Intraocular Pressure Is Independent of Soluble Adenylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]

- 6. researchgate.net [researchgate.net]

- 7. Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-tert-Butyl-2-thiophenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butyl-2-thiophenesulfonamide is a synthetic organic compound with the CAS number 100342-30-1. While its primary application appears to be as a versatile building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries, detailed public information regarding its specific biological activity, mechanism of action, and associated signaling pathways is limited. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and discusses its potential, yet largely underexplored, applications.

Chemical Structure and Properties

N-tert-Butyl-2-thiophenesulfonamide is characterized by a thiophene ring sulfonated at the 2-position, with the sulfonamide nitrogen substituted with a tert-butyl group.

Chemical Structure:

Figure 1. Chemical Structure of N-tert-Butyl-2-thiophenesulfonamide.

Table 1: Physicochemical Properties of N-tert-Butyl-2-thiophenesulfonamide

| Property | Value | Reference |

| CAS Number | 100342-30-1 | [1] |

| Molecular Formula | C₈H₁₃NO₂S₂ | [1] |

| Molecular Weight | 219.32 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 82-86 °C | [2] |

| Purity | ≥98% (GC) | [2] |

| Synonyms | 2-(tert-Butylaminosulfonyl)thiophene, N-(1,1-Dimethylethyl)-2-thiophenesulfonamide | [2] |

Synthesis

A detailed experimental protocol for the synthesis of N-tert-Butyl-2-thiophenesulfonamide has been reported and is outlined below.[3]

Experimental Protocol: Synthesis of N-tert-Butyl-2-thiophenesulfonamide

Materials:

-

2-Thiophenesulfonyl chloride

-

tert-Butylamine

-

Dry Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Molecular sieves

-

Silica gel for chromatography

Procedure:

-

A solution of tert-butylamine (8.35 g, 0.114 mol) in dry tetrahydrofuran (20 mL) is prepared and cooled to 0 °C in an ice bath.[3]

-

To this cooled solution, 2-thiophenesulfonyl chloride (5.0 g, 27.4 mmol) is added dropwise.[3]

-

Following the complete addition, the reaction mixture is allowed to warm to ambient temperature and is stirred overnight.[3]

-

The mixture is then subjected to extraction with ethyl acetate (3 x 80 mL).[3]

-

The combined organic extracts are washed with water, dried over molecular sieves, and the solvent is removed under reduced pressure (concentrated).[3]

-

The resulting residue is purified by chromatography on a silica gel column, eluting with a 25% ethyl acetate-hexane mixture.[3]

-

This process yields 5.62 g (94%) of N-tert-Butyl-2-thiophenesulfonamide as a solid.[3]

Logical Workflow for Synthesis:

Synthesis workflow for N-tert-Butyl-2-thiophenesulfonamide.

Biological and Pharmacological Profile

Currently, there is a notable absence of detailed, publicly available data on the specific biological activities, mechanism of action, and signaling pathway interactions of N-tert-Butyl-2-thiophenesulfonamide. The available information primarily describes its role as an intermediate or building block in the synthesis of other molecules.

Potential Applications

-

Agrochemicals: It is also used in the formulation of agrochemicals, where it is suggested to enhance the efficacy of pesticides and herbicides.[4] Again, specific data on its performance or the resulting active ingredients are not detailed in the public domain.

Logical Relationship of Potential Applications:

Potential applications of N-tert-Butyl-2-thiophenesulfonamide.

Future Research Directions

The lack of detailed biological data on N-tert-Butyl-2-thiophenesulfonamide presents a clear opportunity for further research. Key areas for investigation would include:

-

Screening for Biological Activity: Comprehensive screening against a wide range of biological targets to identify any intrinsic pharmacological or pesticidal activity.

-

Mechanism of Action Studies: If any activity is identified, subsequent studies to elucidate the mechanism by which it exerts its effects.

-

Structure-Activity Relationship (SAR) Studies: Using N-tert-Butyl-2-thiophenesulfonamide as a scaffold to synthesize and test a library of derivatives to understand the structural requirements for any observed activity.

Conclusion

N-tert-Butyl-2-thiophenesulfonamide is a well-characterized compound in terms of its chemical properties and synthesis. However, its biological profile remains largely unexplored in the public domain. For researchers and professionals in drug development and agrochemical research, this compound represents a potentially valuable starting point for the design and synthesis of novel active molecules. The existing information strongly suggests its utility as a chemical intermediate, but its own therapeutic or biological potential is yet to be fully investigated.

References

- 1. N-(Tert-butyl)-2-thiophenesulfonamide | C8H13NO2S2 | CID 765814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-tert-Butyl-2-thiophenesulfonamide | 100342-30-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Synthesis routes of N-tert-Butyl-2-thiophenesulfonamide [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

N-tert-Butyl-2-thiophenesulfonamide: A Technical Overview of a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butyl-2-thiophenesulfonamide is a commercially available sulfonamide derivative of thiophene. While scientific literature and public databases primarily identify this compound as a versatile synthetic intermediate in the development of more complex molecules, particularly in the pharmaceutical and agrochemical sectors, there is a notable absence of published data on its intrinsic biological activity. This technical guide consolidates the available information on N-tert-Butyl-2-thiophenesulfonamide, focusing on its role as a chemical building block and highlighting the current void in biological activity data.

Chemical Properties and Synthesis

N-tert-Butyl-2-thiophenesulfonamide is a white to off-white crystalline solid. Its structure features a thiophene ring, a sulfonamide group, and a sterically hindering tert-butyl group. This combination of functional groups makes it a valuable synthon in organic chemistry.

Table 1: Physicochemical Properties of N-tert-Butyl-2-thiophenesulfonamide

| Property | Value |

| Molecular Formula | C₈H₁₃NO₂S₂ |

| Molecular Weight | 219.32 g/mol |

| CAS Number | 100342-30-1 |

| Appearance | White to almost white crystalline powder |

| Melting Point | 82 - 86 °C |

| Boiling Point | 321 °C |

General Synthesis Route

A common synthetic route to N-tert-Butyl-2-thiophenesulfonamide involves the reaction of 2-thiophenesulfonyl chloride with tert-butylamine.

Experimental Protocol: Synthesis of N-tert-Butyl-2-thiophenesulfonamide

This protocol is a generalized representation based on standard sulfonamide synthesis.

-

Materials: 2-thiophenesulfonyl chloride, tert-butylamine, a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane), and a base (e.g., triethylamine, pyridine).

-

Procedure:

-

Dissolve 2-thiophenesulfonyl chloride in the chosen solvent and cool the solution in an ice bath.

-

Slowly add a solution of tert-butylamine and the base to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield N-tert-Butyl-2-thiophenesulfonamide.

-

Caption: General workflow for the synthesis of N-tert-Butyl-2-thiophenesulfonamide.

Applications in Synthesis

The primary documented application of N-tert-Butyl-2-thiophenesulfonamide is as a precursor for the synthesis of more elaborate molecules.

Pharmaceutical Intermediate

Agrochemical Synthesis

N-tert-Butyl-2-thiophenesulfonamide is also utilized in the formulation of agrochemicals[1]. The sulfonamide functional group is present in many herbicides and fungicides.

Biological Activity: A Knowledge Gap

Despite its application as a synthetic intermediate for biologically active compounds, there is a significant lack of publicly available data on the intrinsic biological activity of N-tert-Butyl-2-thiophenesulfonamide itself. Extensive searches of scientific literature and patent databases did not yield any studies detailing its mechanism of action, specific biological targets, or quantitative measures of activity such as IC₅₀ or EC₅₀ values.

Therefore, it is not possible to provide a summary of its biological activity, associated signaling pathways, or detailed experimental protocols for its biological evaluation.

Caption: The relationship between N-tert-Butyl-2-thiophenesulfonamide and its applications.

Conclusion and Future Directions

N-tert-Butyl-2-thiophenesulfonamide is a well-established synthetic building block in medicinal and agricultural chemistry. Its utility is derived from the reactive handles provided by the thiophene and sulfonamide moieties. However, a comprehensive understanding of its own biological effects is currently missing from the scientific literature.

For researchers in drug discovery, this represents a potential opportunity. The lack of data invites screening of this compound in various biological assays to uncover any potential lead activity. Given the known biological relevance of the thiophene sulfonamide scaffold, it is plausible that N-tert-Butyl-2-thiophenesulfonamide may possess uncharacterized biological properties. Future research should aim to fill this knowledge gap, which could potentially open new avenues for its application beyond its current role as a synthetic intermediate.

References

An In-depth Technical Guide to N-tert-Butyl-2-thiophenesulfonamide Derivatives and Analogs for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butyl-2-thiophenesulfonamide and its derivatives, a class of compounds with significant therapeutic potential, primarily as inhibitors of carbonic anhydrase. This document details their synthesis, biological activity, and the underlying mechanisms of action, offering valuable insights for researchers in medicinal chemistry and drug development.

Core Compound and Analogs: Synthesis and Chemical Properties

N-tert-Butyl-2-thiophenesulfonamide serves as a key scaffold for the development of various biologically active molecules. Its synthesis and the preparation of its derivatives are crucial steps in the exploration of their therapeutic applications.

Synthesis of N-tert-Butyl-2-thiophenesulfonamide

The synthesis of the parent compound, N-tert-Butyl-2-thiophenesulfonamide, is typically achieved through the reaction of 2-thiophenesulfonyl chloride with tert-butylamine.[1] This straightforward and high-yielding reaction provides a reliable route to the core scaffold.

Experimental Protocol: Synthesis of N-tert-Butyl-2-thiophenesulfonamide [1]

-

Materials: 2-thiophenesulfonyl chloride, tert-butylamine, dry tetrahydrofuran (THF), ethyl acetate, water, molecular sieves, silica gel.

-

Procedure:

-

A solution of tert-butylamine (0.114 mol) in dry THF (20 mL) is cooled to 0°C.

-

2-thiophenesulfonyl chloride (27.4 mmol) is added dropwise to the cooled solution.

-

The reaction mixture is allowed to warm to ambient temperature and is stirred overnight.

-

The mixture is then extracted with ethyl acetate (3 x 80 mL).

-

The combined organic extracts are washed with water, dried over molecular sieves, and concentrated under reduced pressure.

-

The resulting residue is purified by chromatography on silica gel, eluting with 25% ethyl acetate-hexane, to yield the solid product.

-

-

Yield: Approximately 94%.

-

Physical Properties: White to almost white powder or crystal with a melting point of 80-82°C.[1][2]

Synthesis of Substituted Derivatives and Analogs

The synthesis of derivatives and analogs often involves the modification of the thiophene ring or the sulfonamide group. For instance, 5-substituted thiophene-2-sulfonamides can be prepared to explore structure-activity relationships. The "click chemistry" approach has also been successfully employed to synthesize 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides from 5-ethynylthiophene-2-sulfonamide and various aryl azides.[3]

Biological Activity: Carbonic Anhydrase Inhibition

The primary biological target of N-tert-Butyl-2-thiophenesulfonamide derivatives is the zinc-containing metalloenzyme family of carbonic anhydrases (CAs).[3][4] These enzymes play a crucial role in pH regulation, CO2 transport, and various physiological and pathological processes.[5] Inhibition of specific CA isoforms is a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.[5]

Mechanism of Action

Sulfonamides, including thiophene derivatives, inhibit carbonic anhydrases by coordinating to the zinc ion in the active site. This interaction displaces a water molecule or hydroxide ion that is essential for the catalytic activity of the enzyme. The binding affinity and selectivity of these inhibitors are influenced by the nature of the substituents on the aromatic/heterocyclic ring and the sulfonamide group.[6][7]

Quantitative Inhibition Data

The inhibitory potency of N-tert-Butyl-2-thiophenesulfonamide derivatives and their analogs is typically quantified by determining their inhibition constants (Ki) against various human carbonic anhydrase (hCA) isoforms. The following tables summarize the inhibition data for a selection of relevant thiophenesulfonamide derivatives.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| 5-(1-Naphthyl-1,2,3-triazol-4-yl)-thiophene-2-sulfonamide | 224 | 2.2 | 5.4 | 3.4 | [3] |

| 5-(1-(3-Cyanophenyl)-1,2,3-triazol-4-yl)-thiophene-2-sulfonamide | 7544 | 7.7 | 811 | 239 | [3] |

| Benzo[b]thiophene-5-sulfonamide | 138 | 8.8 | 15 | - | [4] |

| Benzo[b]thiophene-6-sulfonamide | 63 | 6.3 | 2.8 | - | [4] |

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | |

| Ethoxzolamide (Standard) | - | - | - | - | |

| Dorzolamide (Standard) | - | - | - | - | |

| Brinzolamide (Standard) | - | - | - | - |

Note: Data for standard inhibitors are provided for comparison. A comprehensive list of Ki values for various sulfonamides can be found in the cited literature.[8][9]

Experimental Protocols for Biological Assays

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This is the most common method for determining the inhibitory potency of compounds against carbonic anhydrases.

Principle: The assay measures the enzyme-catalyzed rate of CO₂ hydration. The production of protons during this reaction leads to a decrease in the pH of a buffered solution, which is monitored by a pH indicator.

Experimental Protocol: [10][11]

-

Materials: Purified recombinant human carbonic anhydrase isoforms, inhibitor stock solutions (in DMSO or water), buffer solution (e.g., Tris-HCl or HEPES), pH indicator solution (e.g., phenol red), CO₂-saturated water, stopped-flow spectrophotometer.

-

Procedure:

-

Enzyme and Inhibitor Pre-incubation: A solution of the carbonic anhydrase isoenzyme is pre-incubated with the inhibitor at various concentrations for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.

-

Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.

-

Data Acquisition: The change in absorbance of the pH indicator is monitored over a short period (typically seconds) at a specific wavelength.

-

Data Analysis: The initial rates of the reaction are determined and used to calculate the inhibition constant (Ki) by fitting the data to appropriate enzyme inhibition models.

-

Signaling Pathways and Logical Relationships

The inhibition of carbonic anhydrases, particularly the tumor-associated isoform hCA IX, by thiophenesulfonamide derivatives can have significant downstream effects on cellular signaling pathways, especially in the context of cancer.

Regulation of Tumor Microenvironment pH

In hypoxic tumors, the upregulation of hCA IX leads to the acidification of the extracellular microenvironment, which promotes tumor growth, invasion, and metastasis.[5][12] Thiophenesulfonamide inhibitors, by blocking the activity of hCA IX, can counteract this acidification, thereby disrupting the favorable conditions for tumor progression.

Caption: Role of CA IX in the tumor microenvironment and its inhibition.

Experimental Workflow for Inhibitor Evaluation

The process of identifying and characterizing novel thiophenesulfonamide-based carbonic anhydrase inhibitors follows a structured workflow, from initial synthesis to detailed biological evaluation.

Caption: Workflow for the development of thiophenesulfonamide CA inhibitors.

Conclusion

N-tert-Butyl-2-thiophenesulfonamide and its derivatives represent a promising class of compounds for the development of novel therapeutics, particularly as inhibitors of carbonic anhydrases. Their straightforward synthesis, potent biological activity, and the well-understood mechanism of action make them attractive candidates for further investigation in various disease models. This technical guide provides a foundational understanding for researchers and professionals in the field of drug discovery to explore the full potential of this important chemical scaffold.

References

- 1. Synthesis routes of N-tert-Butyl-2-thiophenesulfonamide [benchchem.com]

- 2. N-tert-Butyl-2-thiophenesulfonamide | 100342-30-1 | TCI AMERICA [tcichemicals.com]

- 3. 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbonic anhydrase inhibitors: inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with benzo[b]thiophene 1,1-dioxide sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases [pubmed.ncbi.nlm.nih.gov]

- 8. Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

Spectroscopic Characterization of N-tert-Butyl-2-thiophenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for the compound N-tert-Butyl-2-thiophenesulfonamide. Due to the limited availability of published experimental data for this specific molecule, this guide focuses on predicted spectral characteristics based on its chemical structure and data from analogous compounds. It also outlines detailed, generalized experimental protocols for acquiring such data.

Chemical Structure and Properties

-

IUPAC Name: N-tert-butylthiophene-2-sulfonamide[1]

-

Molecular Formula: C₈H₁₃NO₂S₂[1]

-

Molecular Weight: 219.32 g/mol [1]

-

CAS Number: 100342-30-1[1]

Spectroscopic Data (Predicted)

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.6 - 7.8 | dd | 1H | Thiophene H5 |

| ~7.1 - 7.3 | dd | 1H | Thiophene H3 |

| ~7.0 - 7.1 | dd | 1H | Thiophene H4 |

| ~5.0 - 6.0 | br s | 1H | N-H |

| ~1.3 | s | 9H | tert-Butyl |

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~140 - 145 | Thiophene C2 |

| ~130 - 135 | Thiophene C5 |

| ~127 - 130 | Thiophene C3 |

| ~125 - 127 | Thiophene C4 |

| ~55 - 60 | tert-Butyl (quaternary C) |

| ~30 - 35 | tert-Butyl (CH₃) |

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch |

| ~3100 | Medium | C-H stretch (aromatic) |

| ~2970 | Strong | C-H stretch (aliphatic) |

| ~1340 & ~1160 | Strong | Asymmetric & Symmetric S=O stretch (sulfonamide) |

| ~1450 | Medium | C-H bend (aliphatic) |

| ~900 | Medium | S-N stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 219 | [M]⁺ (Molecular ion) |

| 204 | [M - CH₃]⁺ |

| 163 | [M - C(CH₃)₃]⁺ |

| 140 | [Thiophene-SO₂]⁺ |

| 83 | [Thiophene]⁺ |

| 57 | [C(CH₃)₃]⁺ (tert-Butyl cation - likely base peak) |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a solid sample like N-tert-Butyl-2-thiophenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

N-tert-Butyl-2-thiophenesulfonamide

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of N-tert-Butyl-2-thiophenesulfonamide in ~0.7 mL of a suitable deuterated solvent in a clean, dry vial. Vortex briefly to ensure complete dissolution.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a 45-degree pulse angle.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. Utilize proton decoupling to simplify the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Method: KBr Pellet Technique [2]

Materials:

-

N-tert-Butyl-2-thiophenesulfonamide

-

FTIR grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation:

-

Pellet Formation:

-

Transfer a portion of the powder mixture into the collar of a pellet press.

-

Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[2]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Electron Ionization (EI) Mass Spectrometry

Materials:

-

N-tert-Butyl-2-thiophenesulfonamide

-

Volatile solvent (e.g., methanol, dichloromethane)

-

Mass spectrometer with an EI source

Procedure:

-

Sample Introduction:

-

Prepare a dilute solution of the sample in a volatile solvent.

-

Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

-

Ionization:

-

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

-

-

Mass Analysis:

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information. For sulfonamides, common fragmentation includes cleavage of the S-N bond and loss of the alkyl group.

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a solid organic compound.

References

N-tert-Butyl-2-thiophenesulfonamide: A Scaffolding Approach for Angiotensin AT2 Receptor Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butyl-2-thiophenesulfonamide has emerged as a critical structural motif in the development of selective modulators of the Angiotensin II Type 2 (AT2) receptor. While the core molecule itself has not been extensively characterized for direct biological activity, its utility as a chemical scaffold has led to the discovery of potent and selective ligands for the AT2 receptor. These derivatives are being investigated for their therapeutic potential in a range of cardiovascular and neurological conditions. This technical guide provides an in-depth overview of the therapeutic targeting of the AT2 receptor by N-tert-Butyl-2-thiophenesulfonamide derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Therapeutic Target: Angiotensin II Type 2 (AT2) Receptor

The primary therapeutic target identified for derivatives of N-tert-Butyl-2-thiophenesulfonamide is the Angiotensin II Type 2 (AT2) receptor. The AT2 receptor is a component of the renin-angiotensin system (RAS) and is known to counteract many of the effects of the Angiotensin II Type 1 (AT1) receptor, which mediates vasoconstriction and inflammation. Activation of the AT2 receptor is associated with beneficial effects such as vasodilation, anti-inflammatory responses, and tissue protection.

Signaling Pathway of AT2 Receptor Activation

Activation of the AT2 receptor by agonists initiates a signaling cascade that leads to the production of nitric oxide (NO), a key molecule in vasodilation. A simplified representation of this pathway is provided below.

Caption: Simplified signaling pathway of the Angiotensin AT2 receptor.

Quantitative Data for N-tert-Butyl-2-thiophenesulfonamide Derivatives

Several studies have synthesized and evaluated derivatives of N-tert-Butyl-2-thiophenesulfonamide for their affinity to the AT2 receptor. The following tables summarize the key quantitative data for some of the most potent compounds identified.

Table 1: AT2 Receptor Binding Affinities of N-(heteroaryl)thiophene Sulfonamide Derivatives

| Compound ID | Modification on Thiophene Sulfonamide Scaffold | AT2 Receptor Kᵢ (nM) |

| 14 | tert-butylimidazolylacetyl group at the meta position of a benzene ring | 4.9[1] |

| 15 | Fluoro derivative of compound 14 | - |

| 17 | Pyrimidine heterocycle | <5[1] |

| 18 | Trifluoromethyl derivative | <5[1] |

| 20 | Nitrile group on pyrimidine heterocycle | <5[1] |

Table 2: Stability of N-(heteroaryl)thiophene Sulfonamide Derivatives in Liver Microsomes

| Compound ID | Half-life (t½) in Human Liver Microsomes (min) | Half-life (t½) in Mouse Liver Microsomes (min) |

| 14 | Intermediate stability (t½ = 77 min in hepatocytes) | Low stability |

| 15 | More stable than compound 14 | - |

| 18 | Very low (<10) | Very low |

| 19 | Very low (<10) | Very low |

| 20 | Very low (<10) | Very low |

| 21 | Very low (<10) | Very low |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used to characterize the interaction of N-tert-Butyl-2-thiophenesulfonamide derivatives with the AT2 receptor.

AT2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of test compounds for the human AT2 receptor.

Caption: Workflow for AT2 receptor competitive binding assay.

Detailed Protocol:

-

Membrane Preparation: Membranes are prepared from a human cell line (e.g., HEK-293) transfected to overexpress the human AT2 receptor (HEK293-hAT2R).[1]

-

Reaction Mixture: In a suitable buffer, the cell membranes are incubated with a known concentration of the radioligand, [¹²⁵I][Sar¹,Ile⁸]-angiotensin II, and varying concentrations of the test compound.[1]

-

Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a filter mat that traps the cell membranes.

-

Detection: The radioactivity retained on the filter is quantified using a gamma counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Functional Assay: Nitric Oxide (NO) Release

This protocol measures the ability of test compounds to act as agonists at the AT2 receptor by quantifying the release of nitric oxide (NO) from cells expressing the receptor.[2]

Caption: Workflow for AT2 receptor functional assay (NO release).

Detailed Protocol:

-

Cell Culture: Primary human aortic endothelial cells (HAEC) or Chinese Hamster Ovary (CHO) cells stably transfected with the human AT2 receptor (AT2R-CHO) are cultured in appropriate media.[2][3]

-

Cell Treatment: Cells are treated with the test compound at various concentrations. Control groups include vehicle-treated cells and cells treated with a known AT2 receptor agonist (e.g., angiotensin II).[2]

-

NO Detection: The intracellular production of NO is measured using a fluorescent probe, such as 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate). This probe is cell-permeable and becomes fluorescent upon reacting with NO.[2][3]

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader or microscope.

-

Data Analysis: The increase in fluorescence intensity in treated cells compared to control cells indicates the amount of NO released and thus the agonistic activity of the test compound at the AT2 receptor.

Conclusion

N-tert-Butyl-2-thiophenesulfonamide is a valuable scaffold in medicinal chemistry for the design of potent and selective ligands for the Angiotensin II Type 2 receptor. The derivatives of this compound have shown promising activity in preclinical studies, suggesting their potential for the treatment of cardiovascular and other diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this area. Further investigation into the structure-activity relationships and pharmacokinetic properties of these compounds is warranted to advance them towards clinical applications.

References

In Silico Modeling of N-tert-Butyl-2-thiophenesulfonamide Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of N-tert-Butyl-2-thiophenesulfonamide interactions with its primary biological targets. N-tert-Butyl-2-thiophenesulfonamide is a member of the sulfonamide class of compounds, a well-established group of molecules known for their diverse pharmacological activities. A primary mechanism of action for many sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. This guide will focus on the computational approaches to understanding these interactions, supplemented by detailed experimental protocols and relevant biological pathways.

Introduction to N-tert-Butyl-2-thiophenesulfonamide and its Therapeutic Potential

N-tert-Butyl-2-thiophenesulfonamide is a synthetic organic compound featuring a thiophene ring linked to a sulfonamide group with a tert-butyl substituent. While specific therapeutic applications for this exact molecule are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for various medicinal purposes. The sulfonamide functional group is a key pharmacophore responsible for the inhibition of carbonic anhydrases. CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a critical role in pH regulation, fluid balance, and various metabolic pathways. Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and certain types of cancer, making them attractive targets for drug discovery.

In Silico Modeling of Protein-Ligand Interactions

In silico modeling, or computer-aided drug design (CADD), is an indispensable tool in modern drug discovery. It allows researchers to predict and analyze the interactions between a small molecule (ligand), such as N-tert-Butyl-2-thiophenesulfonamide, and its protein target at an atomic level. This section outlines a typical workflow for such an investigation.

In Silico Modeling Workflow

A standard workflow for the computational analysis of N-tert-Butyl-2-thiophenesulfonamide's interaction with a protein target like carbonic anhydrase is depicted below.

Quantitative Interaction Data

| Sulfonamide Inhibitor | Target Isoform | Inhibition Constant (Ki, nM) |

| Acetazolamide | hCA I | 250 |

| Acetazolamide | hCA II | 12 |

| Methazolamide | hCA I | 50 |

| Methazolamide | hCA II | 14 |

| Dorzolamide | hCA II | 0.54 |

| Brinzolamide | hCA II | 3.1 |

| Topiramate | hCA II | 210 |

| Zonisamide | hCA II | 33 |

Note: This data is compiled from various sources and is intended for comparative purposes. Experimental conditions can influence these values.

Experimental Protocols for Interaction Analysis

To validate the in silico predictions and quantitatively measure the interaction between N-tert-Butyl-2-thiophenesulfonamide and its target protein, various biophysical and biochemical assays can be employed. A standard method for determining the inhibitory activity of compounds against carbonic anhydrase is detailed below.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Spectroscopy)

This method measures the inhibition of the CO₂ hydration activity of carbonic anhydrase.

Materials and Reagents:

-

Purified human carbonic anhydrase (e.g., hCA II)

-

N-tert-Butyl-2-thiophenesulfonamide (dissolved in DMSO)

-

HEPES buffer (20 mM, pH 7.4)

-

Sodium sulfate (Na₂SO₄, 0.1 M)

-

Phenol red (pH indicator)

-

CO₂-saturated water

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare a stock solution of the hCA enzyme in HEPES buffer. A series of dilutions of N-tert-Butyl-2-thiophenesulfonamide are prepared in DMSO.

-

Assay Mixture: In the stopped-flow instrument's syringe, mix the enzyme solution with the inhibitor solution (or DMSO for control) and the pH indicator in HEPES buffer.

-

Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water.

-

Data Acquisition: Monitor the change in absorbance of the phenol red indicator at 557 nm over time. The hydration of CO₂ produces protons, causing a pH drop and a change in the indicator's color.

-

Data Analysis: The initial rates of the enzymatic reaction are calculated from the linear phase of the absorbance change. The percentage of inhibition is calculated by comparing the rates in the presence and absence of the inhibitor.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Kᵢ Determination: The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the enzyme concentration and the Michaelis-Menten constant (Kₘ) for the substrate are known.

Biological Signaling Pathways

The inhibition of carbonic anhydrase by sulfonamides like N-tert-Butyl-2-thiophenesulfonamide can have significant effects on cellular signaling pathways, particularly those sensitive to changes in pH and bicarbonate concentration. One such critical pathway is the cellular response to hypoxia (low oxygen), where the tumor-associated carbonic anhydrase IX (CA IX) plays a key role.

Hypoxia-Inducible Factor (HIF-1α) Signaling Pathway and the Role of CA IX

Under hypoxic conditions, the transcription factor HIF-1α is stabilized and promotes the expression of genes that help cells adapt to the low oxygen environment. One of these genes encodes for CA IX, a transmembrane enzyme that contributes to the acidification of the tumor microenvironment, promoting tumor cell survival and proliferation. Inhibition of CA IX can disrupt this adaptive mechanism.

Conclusion

The in silico modeling of N-tert-Butyl-2-thiophenesulfonamide provides a powerful framework for understanding its potential interactions with carbonic anhydrases and other putative targets. By combining molecular docking and dynamics simulations with robust experimental validation, researchers can elucidate the molecular basis of its activity and guide the development of novel therapeutic agents. While specific interaction data for N-tert-Butyl-2-thiophenesulfonamide remains to be fully characterized, the principles and methodologies outlined in this guide offer a clear path for its comprehensive investigation. The continued application of these integrated computational and experimental approaches will undoubtedly accelerate the discovery and design of next-generation sulfonamide-based drugs.

Application Notes and Protocols for N-tert-Butyl-2-thiophenesulfonamide in In Vitro Carbonic Anhydrase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butyl-2-thiophenesulfonamide is a sulfonamide derivative with potential applications as a carbonic anhydrase (CA) inhibitor. Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1][2] Several CA isoforms, particularly CA IX and CA XII, are overexpressed in various cancers and are associated with tumor progression, metastasis, and resistance to therapy, making them attractive targets for anticancer drug development.[2]

This document provides detailed protocols for in vitro assays to evaluate the inhibitory activity of N-tert-Butyl-2-thiophenesulfonamide against various carbonic anhydrase isoforms. It also outlines the key signaling pathways influenced by CA inhibition and presents a summary of inhibitory activities for structurally related compounds to provide a framework for assessing the potential potency of N-tert-Butyl-2-thiophenesulfonamide.

Mechanism of Action

Sulfonamides, including N-tert-Butyl-2-thiophenesulfonamide, are known to inhibit carbonic anhydrases by coordinating to the zinc ion in the enzyme's active site.[3] The sulfonamide group (-SO2NH2) binds to the Zn(II) ion, displacing a water molecule or hydroxide ion that is essential for the catalytic activity.[3] This binding prevents the enzyme from converting its substrate, carbon dioxide, thereby inhibiting its function.

Data Presentation

Due to the limited availability of specific inhibitory data for N-tert-Butyl-2-thiophenesulfonamide, the following table summarizes the inhibition constants (Ki) for a series of structurally related thiophene-2-sulfonamide derivatives against key human carbonic anhydrase isoforms. This data provides a valuable reference for the expected range of potency for N-tert-Butyl-2-thiophenesulfonamide.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| 5-(1-Naphthyl-1,2,3-triazol-4-yl)-thiophene-2-sulfonamide | 224 | 2.2 | 5.4 | 3.4 |

| 5-(1-(4-Cyanophenyl)-1,2,3-triazol-4-yl)-thiophene-2-sulfonamide | 7544 | 7.7 | 811 | 239 |

| 5-(1-(3-Cyanophenyl)-1,2,3-triazol-4-yl)-thiophene-2-sulfonamide | 489 | 3.1 | 15.6 | 7.8 |

| Acetazolamide (Standard Inhibitor) | 250 | 12 | 25 | 5.7 |

Note: The data presented is for structurally related thiophene-2-sulfonamide derivatives to provide context for potential inhibitory activity.[4] hCA refers to human carbonic anhydrase.

Experimental Protocols

Two primary in vitro methods are commonly employed to determine the inhibitory activity of compounds against carbonic anhydrase: a colorimetric assay using p-nitrophenyl acetate as a substrate and a stopped-flow CO2 hydration assay.

Protocol 1: Colorimetric Carbonic Anhydrase Inhibition Assay

This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, monitored spectrophotometrically at 405 nm.

Materials:

-

Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

N-tert-Butyl-2-thiophenesulfonamide

-

Acetazolamide (positive control)

-

p-Nitrophenyl acetate (p-NPA)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of N-tert-Butyl-2-thiophenesulfonamide and Acetazolamide in DMSO.

-

Prepare a stock solution of p-NPA in DMSO.

-

Dilute the CA enzyme to the desired working concentration in Tris-HCl buffer.

-

-

Assay Protocol:

-

Add 2 µL of various concentrations of N-tert-Butyl-2-thiophenesulfonamide (or DMSO for control) to the wells of a 96-well plate.

-

Add 178 µL of Tris-HCl buffer to each well.

-

Add 10 µL of the CA enzyme solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the p-NPA substrate solution.

-

Immediately measure the absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percentage of inhibition for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Protocol 2: Stopped-Flow CO2 Hydrase Assay

This is a more direct and sensitive method that measures the catalytic hydration of CO2. The assay is performed using a stopped-flow instrument, which rapidly mixes the enzyme and substrate solutions. The subsequent pH change is monitored using a pH indicator.

Materials:

-

Human carbonic anhydrase isoforms

-

N-tert-Butyl-2-thiophenesulfonamide

-

HEPES buffer (pH 7.5)

-

CO2-saturated water

-

pH indicator (e.g., phenol red)

-

Stopped-flow spectrophotometer

Procedure:

-

Reagent Preparation:

-